2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, suggesting that they may have diverse molecular and cellular impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs multi-component protocols that enable the synthesis of highly substituted imidazole derivatives. These methods are efficient and yield high purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Comparison with Similar Compounds
- 1-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride
- tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Comparison: 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific tert-butyl substitution, which enhances its stability and reactivity compared to other imidazole derivatives. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
IUPAC Name |
2-tert-butyl-1H-imidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-8(2,3)7-9-4-5(10-7)6(11)12;/h4H,1-3H3,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCORKQMQFBOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775350-28-2 |
Source
|
Record name | 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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